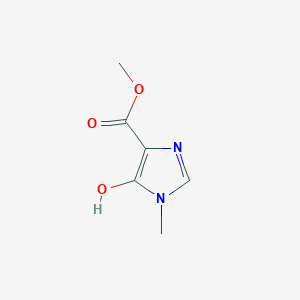![molecular formula C9H10ClNOS B1620299 2-chloro-N-[4-(methylthio)phenyl]acetamide CAS No. 27978-30-9](/img/structure/B1620299.png)
2-chloro-N-[4-(methylthio)phenyl]acetamide
Overview
Description
2-chloro-N-[4-(methylthio)phenyl]acetamide is a chemical compound with the molecular formula C9H10ClNOS and an average mass of 215.70 Da . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[4-(methylthio)phenyl]acetamide includes a sulfur atom bonded to a methyl group (CH3), which is attached to a phenyl ring. This phenyl ring is bonded to an amide group that includes a chlorine atom .Chemical Reactions Analysis
While specific chemical reactions involving 2-chloro-N-[4-(methylthio)phenyl]acetamide are not detailed in the search results, similar compounds have been used in the synthesis of various derivatives with potential anticancer properties .Physical And Chemical Properties Analysis
2-chloro-N-[4-(methylthio)phenyl]acetamide has a molecular formula of C9H10ClNOS and an average mass of 215.70 Da . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) discusses the metabolism of chloroacetamide herbicides, including acetochlor and butachlor, in human and rat liver microsomes. These herbicides are transformed into metabolites that may involve complex metabolic pathways leading to DNA-reactive products, which are crucial for understanding their potential carcinogenicity. The research highlights the differences in metabolism between human and rat liver enzymes, indicating species-specific pathways and the role of cytochrome P450 isoforms in these processes (Coleman, Linderman, Hodgson, & Rose, 2000).
Initial Metabolism in Plants
Breaux (1987) studied the initial metabolism of acetochlor in both tolerant and susceptible plants to determine if metabolism is a factor in the selective phytotoxicity of this herbicide. The study found that acetochlor is initially converted to thioether conjugates, suggesting that its detoxification may play a primary role in its selective action against weeds (Breaux, 1987).
Synthesis and Structural Studies
Research by Ishmaeva et al. (2015) on the synthesis, polarity, and structure of similar compounds, including 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamides, provides insight into their chemical behavior and potential applications in the development of new materials or pharmaceuticals. The study used dipole moment measurements and quantum chemical calculations to understand their conformations (Ishmaeva, Alimova, Vereshchagina, Chachkov, Artyushin, & Sharova, 2015).
Environmental Impact and Oxidation
Pignatello and Sun (1995) explored the complete oxidation of metolachlor, a related chloroacetamide herbicide, in water using the photoassisted Fenton reaction. This research is critical for understanding the environmental fate and potential water treatment options for herbicides and their residues (Pignatello & Sun, 1995).
Anticancer Agent Synthesis
Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, investigating their anticancer activity. This study represents an application of related chemical structures in the development of potential therapeutic agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Mechanism of Action
Mode of Action
The exact mode of action of 2-chloro-N-[4-(methylthio)phenyl]acetamide is currently unknown due to the lack of specific studies on this compound . It’s known that acetamide derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
properties
IUPAC Name |
2-chloro-N-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFSKNQUFJHKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304610 | |
| Record name | 2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27978-30-9 | |
| Record name | NSC166464 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[[2-(Phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B1620229.png)







